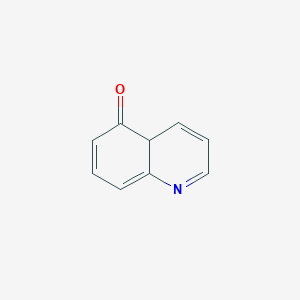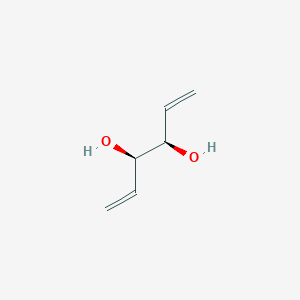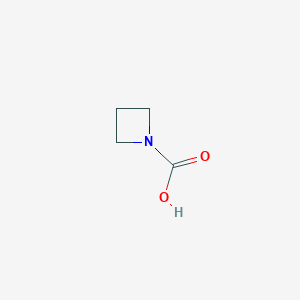
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is a synthetic organic compound that belongs to the class of methacrylate derivatives. It is characterized by the presence of a methacryloyloxy group, a dioxopyrrolidine ring, and a sulfonate group. This compound is of significant interest in various fields due to its unique chemical structure and properties, which make it suitable for a range of applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves the esterification of methacrylic acid with 1-(2,5-dioxopyrrolidin-3-yl)sulfonic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methacryloyloxy group, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced under specific conditions, such as using reducing agents like sodium borohydride, to yield reduced derivatives.
Substitution: The sulfonate group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized methacryloyloxy derivatives.
Reduction: Reduced methacryloyloxy derivatives.
Substitution: Substituted sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties, such as hydrophilicity and biocompatibility.
Biology: The compound is employed in the development of biomaterials for tissue engineering and drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and as a component in pharmaceutical formulations.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Wirkmechanismus
The mechanism of action of Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The methacryloyloxy group can undergo polymerization reactions, forming cross-linked networks that provide structural integrity and functionality. The sulfonate group enhances the compound’s solubility and ionic interactions, making it suitable for various applications in aqueous environments. The dioxopyrrolidine ring contributes to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
- Sodium methacrylate
- Sodium 2-(methacryloyloxy)ethyl sulfonate
- Sodium 3-(methacryloyloxy)propyl sulfonate
Comparison: Sodium 1-(methacryloyloxy)-2,5-dioxopyrrolidine-3-sulfonate is unique due to the presence of the dioxopyrrolidine ring, which imparts distinct chemical and physical properties compared to other methacrylate derivatives. This ring structure enhances the compound’s stability and reactivity, making it more suitable for specific applications in polymer synthesis and biomedical research. The sulfonate group also provides improved solubility and ionic interactions, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H8NNaO7S |
|---|---|
Molekulargewicht |
285.21 g/mol |
IUPAC-Name |
sodium;1-(2-methylprop-2-enoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C8H9NO7S.Na/c1-4(2)8(12)16-9-6(10)3-5(7(9)11)17(13,14)15;/h5H,1,3H2,2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
GGKITLHGLSVNRX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=C)C(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[c][1,2]oxaborole-1,7(3H)-diol](/img/structure/B11924108.png)
![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)
![6-Methoxy-2,3-dihydrobenzo[d]oxazole](/img/structure/B11924116.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)
![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)





